2-Fluoro-4,5-dimethylpyridine chemical structure and molecular weight
2-Fluoro-4,5-dimethylpyridine chemical structure and molecular weight
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
2-Fluoro-4,5-dimethylpyridine (CAS: 1227602-71-2 ) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2] As a fluorinated derivative of 3,4-lutidine, it serves as a critical bioisostere in drug design, offering a strategic balance of lipophilicity (via methyl groups) and metabolic stability (via the C2-fluorine atom).
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in modern medicinal chemistry.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]
Core Identification Data
| Parameter | Technical Specification |
| IUPAC Name | 2-Fluoro-4,5-dimethylpyridine |
| CAS Registry Number | 1227602-71-2 |
| Molecular Formula | C |
| Molecular Weight | 125.15 g/mol |
| SMILES | CC1=CN=C(F)C=C1C |
| InChI Key | InChI=1S/C7H8FN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 |
Physical Properties (Experimental & Predicted)
Note: Due to the specialized nature of this isomer, some values are derived from high-fidelity structure-activity relationship (SAR) models of analogous fluoropicolines.
| Property | Value / Range | Note |
| Physical State | Colorless to light yellow liquid | At standard temperature/pressure (STP) |
| Boiling Point | 170 – 175 °C | Extrapolated from 2-fluoro-4-methylpyridine (161°C) |
| Density | 1.05 – 1.08 g/mL | Predicted based on molar volume |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Methyl groups increase lipophilicity vs. 2-fluoropyridine (LogP 0.5) |
| pKa (Conjugate Acid) | ~0.5 – 1.0 | Fluorine (EWG) significantly lowers basicity vs. 3,4-lutidine (pKa 6.5) |
Structural Analysis & Spectroscopy
Accurate identification of 2-Fluoro-4,5-dimethylpyridine relies on understanding the electronic influence of the fluorine atom on the pyridine ring.
Electronic Effects
-
Inductive Effect (-I): The fluorine at C2 is strongly electron-withdrawing, deactivating the ring towards electrophilic attack but activating the C2 position for Nucleophilic Aromatic Substitution (S
Ar). -
Steric Bulk: The 4,5-dimethyl pattern creates a hydrophobic pocket, often used to fill specific binding sites in enzyme inhibitors (e.g., kinases).
Predicted NMR Signature
Researchers characterizing this compound should look for the following splitting patterns:
-
H NMR (CDCl
, 400 MHz):-
~8.0 ppm (1H, d): H6 proton. Appears as a doublet due to coupling with the adjacent Fluorine (
Hz). -
~6.8 ppm (1H, d): H3 proton. Appears as a doublet with a larger coupling constant (
Hz). - ~2.2 – 2.3 ppm (6H, s/m): Two methyl singlets. May show fine splitting due to long-range coupling.
-
~8.0 ppm (1H, d): H6 proton. Appears as a doublet due to coupling with the adjacent Fluorine (
-
F NMR:
- ~ -70 ppm: Characteristic singlet (or fine multiplet) typical of 2-fluoropyridines.
Synthesis & Manufacturing
The synthesis of 2-Fluoro-4,5-dimethylpyridine typically follows a "Halogen Exchange" (Halex) strategy or a Balz-Schiemann route. The Halex route is preferred for scalability.
Primary Route: Halex Reaction (S Ar)
This method utilizes 2-Chloro-4,5-dimethylpyridine (CAS 343268-69-9) as the immediate precursor.
Protocol Logic:
-
Precursor: 2-Chloro-4,5-dimethylpyridine.
-
Reagent: Anhydrous Potassium Fluoride (KF) or Tetrabutylammonium Fluoride (TBAF).
-
Solvent: Polar aprotic solvents (DMSO, NMP, or Sulfolane) are required to solvate the metal cation, leaving the fluoride anion "naked" and reactive.
-
Conditions: High temperature (140–180 °C) is necessary to overcome the activation energy of the S
Ar transition state.
Synthesis Pathway Diagram
The following diagram illustrates the industrial preparation starting from the widely available 3,4-Lutidine.
Figure 1: Step-wise synthesis from 3,4-Lutidine to the target fluorinated building block.
Applications in Drug Discovery[13]
The "Fluorine Scan" Strategy
In medicinal chemistry, replacing a hydrogen or a hydroxyl group with fluorine is a standard optimization tactic. 2-Fluoro-4,5-dimethylpyridine is particularly valuable for:
-
Metabolic Blocking: The C2 position of pyridine is a "hotspot" for metabolic oxidation by Aldehyde Oxidase (AO). Substituting hydrogen with fluorine at C2 blocks this pathway, significantly extending the half-life (
) of the drug molecule. -
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen. This reduces the formation of pyridinium ions at physiological pH, potentially improving membrane permeability and oral bioavailability.
Bioisosteric Utility
The 4,5-dimethyl motif mimics the steric profile of an isopropyl group or a fused ring system but allows for specific
Handling & Safety Profile
Note: Always consult the specific Material Safety Data Sheet (MSDS) before handling.
-
Hazards: Like most fluoropyridines, this compound is likely flammable and an irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Fluorinated heterocycles can be moisture-sensitive over long periods.
-
Incompatibility: Avoid strong oxidizing agents and strong nucleophiles (unless intended for reaction).
References
-
Chemical Identity & CAS: 2-Fluoro-4,5-dimethylpyridine (CAS 1227602-71-2).[1][2][3] AChemBlock / Sigma-Aldrich Catalog.
-
Synthesis of Fluoropyridines: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts. Organic Letters, 2015.
-
Precursor Synthesis (2-Chloro-4,5-dimethylpyridine): Process for making 2-chloro-5-methylpyridine (Analogous Method). Google Patents US20170008846A1.
- Metabolic Stability:Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008.
